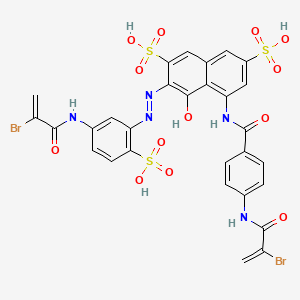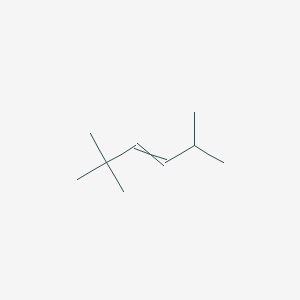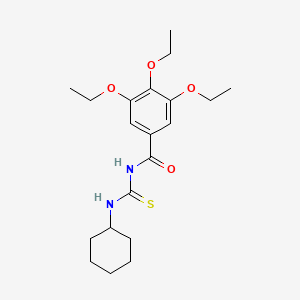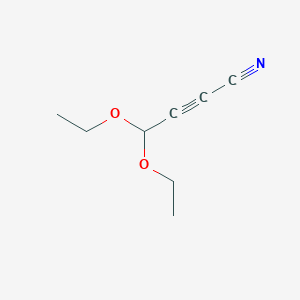
4,4-Diethoxybut-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxybut-2-ynenitrile is an organic compound characterized by its unique structure, which includes both ethoxy and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-ynenitrile typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of specialized equipment to maintain the necessary reaction conditions and ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethoxybut-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxybut-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Diethoxybut-2-ynenitrile involves its reactivity with various reagents. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethoxybut-2-ynenitrile
- 4,4-Diethoxybut-2-ynal
- 4,4-Diethoxybut-2-ynoate
Uniqueness: 4,4-Diethoxybut-2-ynenitrile is unique due to the presence of both ethoxy and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of products that are not easily accessible through other compounds .
Eigenschaften
CAS-Nummer |
73542-39-9 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4,4-diethoxybut-2-ynenitrile |
InChI |
InChI=1S/C8H11NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4H2,1-2H3 |
InChI-Schlüssel |
QZLIUUXSGFQSNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CC#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
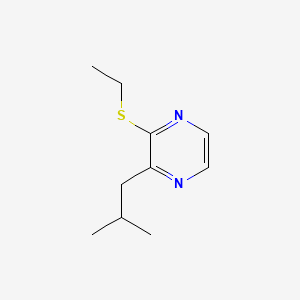
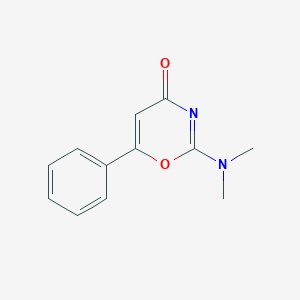
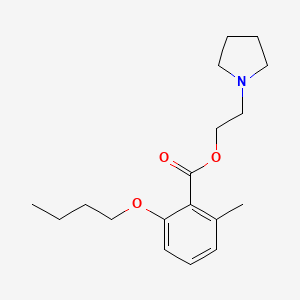
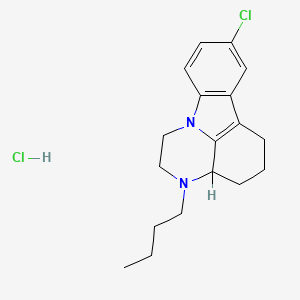
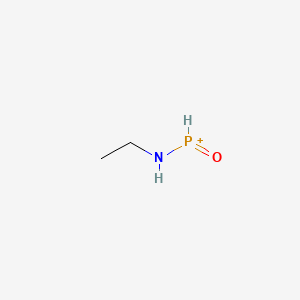


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
